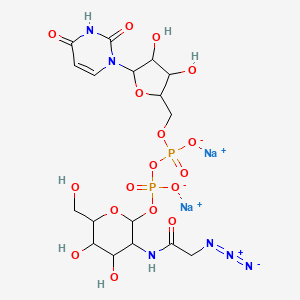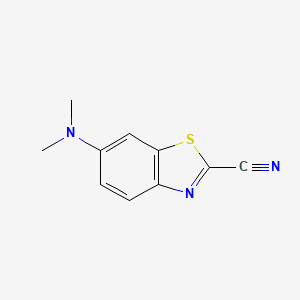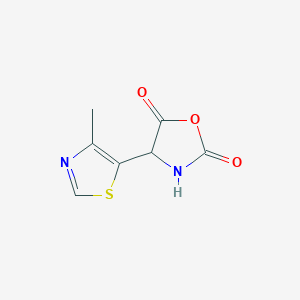
UDP-GlcNAz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a nucleotide sugar derivative used in various biochemical and molecular biology applications. It is a modified form of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), where an azido group replaces the acetyl group. This modification allows this compound to be used in bioorthogonal chemistry, particularly in click chemistry reactions, making it a valuable tool for studying glycosylation and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GlcNAz typically involves the chemical modification of UDP-GlcNAc. One common method includes the use of azidoacetyl chloride to introduce the azido group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction. The process can be summarized as follows:
Starting Material: UDP-GlcNAc
Reagent: Azidoacetyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Catalyst: Base (e.g., triethylamine)
Reaction Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
UDP-GlcNAz undergoes various chemical reactions, including:
Click Chemistry: The azido group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azido group, depending on the desired product.
Major Products
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound, which can be used for further biochemical studies.
Scientific Research Applications
UDP-GlcNAz has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and detecting biomolecules.
Biology: Employed in studying glycosylation processes and protein modifications.
Medicine: Utilized in developing diagnostic tools and therapeutic agents.
Industry: Applied in the production of glycoproteins and other biotechnological products.
Mechanism of Action
UDP-GlcNAz exerts its effects through its incorporation into glycan structures by glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, enabling the labeling and detection of glycosylated molecules. The molecular targets include various glycoproteins and glycolipids, and the pathways involved are primarily related to glycosylation and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
UDP-GlcNAc: The parent compound of UDP-GlcNAz, used in glycosylation.
UDP-GalNAz: A similar azido-modified nucleotide sugar used in glycosylation studies.
CMP-SiaNAz: A cytidine monophosphate derivative used in sialylation studies.
Uniqueness
This compound is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for labeling and detecting glycosylated molecules in complex biological systems.
Properties
Molecular Formula |
C17H24N6Na2O17P2 |
|---|---|
Molecular Weight |
692.3 g/mol |
IUPAC Name |
disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2 |
InChI Key |
XGTPLFSPWJKVQB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)




![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)


